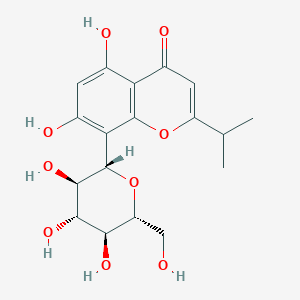
8-Glucosyl-5,7-dihydroxy-2-isopropylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is a naturally occurring compound classified under phenols. It has the molecular formula C18H22O9 and a molecular weight of 382.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone typically involves the glucosylation of 5,7-dihydroxy-2-isopropylchromone. The reaction conditions often require the presence of a glucosyl donor and an appropriate catalyst to facilitate the glucosylation process. The reaction is usually carried out in a solvent such as chloroform, dichloromethane, or ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-Glucosyl-5,7-dihydroxy-2-isopropylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: By disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparación Con Compuestos Similares
5,7-Dihydroxy-2-isopropylchromone: The parent compound without the glucosyl group.
8-Glucosyl-5,7-dihydroxyflavone: A similar compound with a flavone structure instead of a chromone structure.
Uniqueness: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is unique due to its specific glucosylation at the 8-position, which imparts distinct chemical and biological properties compared to its analogs. This glucosylation enhances its solubility and potentially its bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H22O9 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-propan-2-yl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C18H22O9/c1-6(2)10-4-9(22)12-7(20)3-8(21)13(17(12)26-10)18-16(25)15(24)14(23)11(5-19)27-18/h3-4,6,11,14-16,18-21,23-25H,5H2,1-2H3/t11-,14-,15+,16-,18+/m1/s1 |
Clave InChI |
GFMIWSFTWTWABA-FMBSHMROSA-N |
SMILES isomérico |
CC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


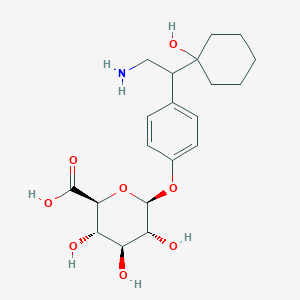
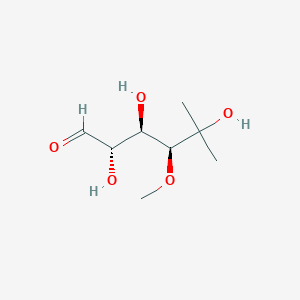
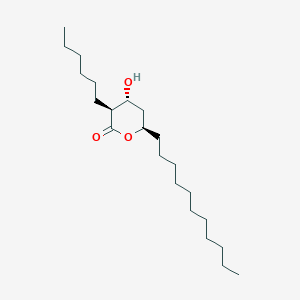
![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
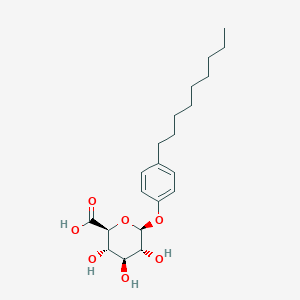
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
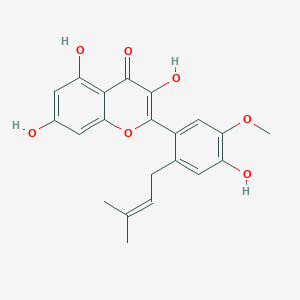
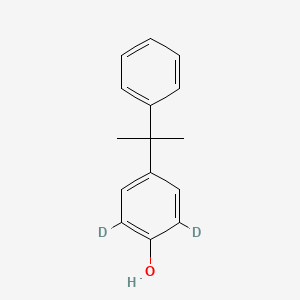
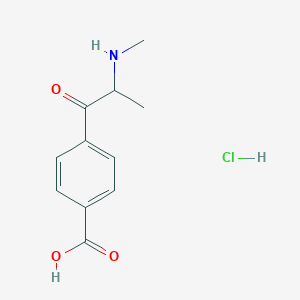
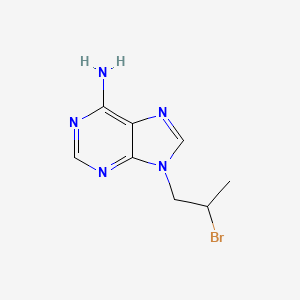
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
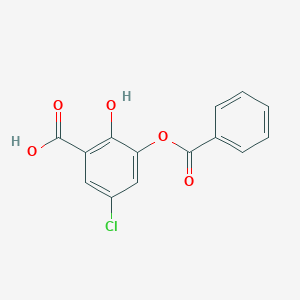
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
